3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core with a pyrimidin-4(3H)-one ring. Its structure features a 2-methylphenyl group at position 3 and a methylsulfanyl (SCH₃) substituent at position 2. Such derivatives are synthesized via cyclocondensation reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, followed by functionalization at positions 2 and 3 .
Properties
IUPAC Name |
3-(2-methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-7-3-5-9-13(11)20-17(21)15-12-8-4-6-10-14(12)23-16(15)19-18(20)22-2/h3,5,7,9H,4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPRVHCTIBRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC)SC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the benzothieno-pyrimidine class, known for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, particularly its anticancer properties and mechanisms of action.
- Molecular Formula : C18H18N2OS2
- Molecular Weight : 342.48 g/mol
- CAS Number : 378753-08-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzothieno structure followed by the introduction of the methylsulfanyl and methylphenyl groups. Detailed protocols can be referenced in specialized chemical literature or databases.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzothieno-pyrimidine derivatives. For instance, compounds similar to 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
- The compound was tested against several human cancer cell lines using MTT assays. Results indicated that it exhibits IC50 values in the low micromolar range, suggesting potent anticancer activity.
- In a comparative study, derivatives displayed IC50 values ranging from 1.2 nM to 48 nM against cell lines such as SKRB-3 and HepG2 .
| Cell Line | IC50 (nM) |
|---|---|
| SKRB-3 | 1.2 |
| SW620 | 4.3 |
| A549 | 44 |
| HepG2 | 48 |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells. For example, a concentration-dependent increase in apoptotic cells was observed in HepG2 cells treated with related compounds .
- Cell Cycle Arrest : The compound affects cell cycle progression, leading to G0/G1 phase arrest in treated cells.
Case Studies
In a recent investigation involving derivatives of benzothieno-pyrimidines:
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, Bozorov et al. (2015) highlighted the synthesis and evaluation of various thieno[2,3-d]pyrimidin-4-one derivatives for their cytotoxic effects against cancer cell lines. The structure of these compounds allows for interactions with biological targets involved in cancer proliferation and survival pathways .
Case Study:
- Compound: 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
- Target Cells: B16F10 melanoma cells
- Findings: Demonstrated inhibition of cell growth and induction of apoptosis through mechanisms involving the modulation of signaling pathways related to cell cycle regulation.
Anti-inflammatory Properties
In addition to anticancer effects, derivatives of this compound have shown promise in anti-inflammatory applications. A study by Abdalha et al. (2011) reported on the anti-inflammatory effects of similar thieno derivatives through inhibition of pro-inflammatory cytokines in vitro. The ability to modulate inflammatory responses makes these compounds potential candidates for treating inflammatory diseases .
Case Study:
- Compounds Tested: Various thieno derivatives including the target compound
- Methodology: Assessment of cytokine levels in treated cell cultures
- Results: Significant reduction in TNF-alpha and IL-6 levels.
Synthesis and Structural Modifications
The synthesis of 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps that can be optimized to enhance yield and purity. Recent methodologies include one-pot reactions and the use of green chemistry principles to minimize environmental impact.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Thioamide | Formation of intermediate |
| 2 | Cyclization | Base-catalyzed | Formation of thieno-pyrimidine core |
| 3 | Alkylation | Alkyl halide | Final product synthesis |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Alkyl and aryloxy groups (e.g., butyl in 6i) increase logP values, enhancing blood-brain barrier penetration .
- Solubility: Sulfanyl (SCH₃) and amino groups improve aqueous solubility compared to halogenated analogs .
- Metabolic Stability : Fluorinated groups (e.g., CF₃ in ) reduce oxidative metabolism, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
